molecular formula C9H13BrN2O B567321 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine CAS No. 1289057-87-9

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine

Cat. No.: B567321
CAS No.: 1289057-87-9
M. Wt: 245.12
InChI Key: LCRGRSLAHWKROT-UHFFFAOYSA-N
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Description

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine is a chemical compound that features a bromopyridine moiety linked to a methylpropan-2-amine group via an ether linkage

Preparation Methods

The synthesis of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromopyridine and 2-methylpropan-2-amine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the amine, facilitating the nucleophilic attack on the bromopyridine.

    Industrial Production: Industrial production methods may involve continuous flow processing to enhance reaction efficiency and yield. This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and conditions often involve elevated temperatures and inert atmospheres.

    Major Products: The major products depend on the specific reactions but can include substituted pyridines and amines.

Scientific Research Applications

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence pathways related to neurotransmission and signal transduction, depending on its specific application.

Comparison with Similar Compounds

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine can be compared with similar compounds such as:

    4-Bromopyridine: Shares the bromopyridine moiety but lacks the amine group.

    2-Methylpropan-2-amine: Contains the amine group but lacks the bromopyridine moiety.

    Unique Features:

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-bromopyridin-2-yl)oxy-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-9(2,11)6-13-8-5-7(10)3-4-12-8/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRGRSLAHWKROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=NC=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744479
Record name 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289057-87-9
Record name 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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